Ocular Itch Relief: Patient Preference vs. Olopatadine
In a randomized, observer-masked, crossover study comparing bepotastine besilate 1.5% ophthalmic solution (twice daily) to olopatadine hydrochloride 0.2% ophthalmic solution (once daily) in 30 patients with allergic conjunctivitis, bepotastine demonstrated superior patient-perceived relief. At study conclusion, 66.7% of patients preferred bepotastine for the treatment of their allergic conjunctivitis, indicating a two-to-one preference ratio over olopatadine [1]. This preference was underpinned by significantly better relief of evening ocular itch, as reported in daily diaries [1].
| Evidence Dimension | Patient Preference for Overall Treatment |
|---|---|
| Target Compound Data | 66.7% of patients preferred bepotastine besilate 1.5% |
| Comparator Or Baseline | Olopatadine hydrochloride 0.2% |
| Quantified Difference | Bepotastine was preferred by a 2-to-1 ratio (66.7% vs. 33.3%) |
| Conditions | Randomized, observer-masked, single-center, crossover study; 30 patients; 14-day treatment periods with a 7-day washout |
Why This Matters
This direct clinical evidence of superior patient preference is a critical differentiator for selecting bepotastine tosylate in studies of allergic conjunctivitis where symptomatic relief is a primary endpoint.
- [1] McCabe, C. F., & McCabe, S. E. (2012). Comparative efficacy of bepotastine besilate 1.5% ophthalmic solution versus olopatadine hydrochloride 0.2% ophthalmic solution evaluated by patient preference. Clinical Ophthalmology (Auckland, N.Z.), 6, 1731-1736. View Source
